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An In-Depth Technical Guide to the Molecular Structure and Analysis of 1-(1-Methoxypropan-
2-yl)piperazine Dihydrochloride

Executive Summary
This technical guide provides a comprehensive analysis of the molecular structure,

physicochemical properties, and analytical characterization of 1-(1-Methoxypropan-2-
yl)piperazine Dihydrochloride. As a specialized chemical building block, particularly noted for

its application in the synthesis of protein degraders, this compound is of significant interest to

researchers in medicinal chemistry and drug development. This document elucidates the

structural nuances conferred by the piperazine core, the chiral methoxypropyl substituent, and

the dihydrochloride salt form. It further details established and theoretical methodologies for its

synthesis, purification, and spectroscopic identification, providing a foundational resource for its

effective utilization in advanced chemical research.

Introduction and Chemical Identity
1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride is a heterocyclic organic compound

belonging to the piperazine family.[1] Its structure is defined by a central piperazine ring N-

substituted with a 1-methoxypropan-2-yl group.[1] The compound is supplied as a

dihydrochloride salt, a formulation that enhances its stability and aqueous solubility, making it

highly suitable for laboratory use, particularly in aqueous reaction media or for biological

screening protocols.
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Its primary significance in the current research landscape lies in its classification as a "Protein

Degrader Building Block".[2] This positions it as a valuable precursor for the synthesis of more

complex molecules like Proteolysis-Targeting Chimeras (PROTACs), which are at the forefront

of novel therapeutic strategies.

Core Chemical Data
Property Value Source

Chemical Name
1-(1-Methoxypropan-2-

yl)piperazine dihydrochloride
[2][3]

CAS Number 1258640-14-0 [2][4]

Molecular Formula C₈H₂₀Cl₂N₂O [2][3]

Molecular Weight 231.163 g/mol [2][3]

Canonical SMILES
CC(N1CCNCC1)COC.[H]Cl.

[H]Cl
[4]

Physical State
Likely a white to off-white

crystalline solid
[5]

Storage Inert atmosphere, 2-8°C [4]

Detailed Molecular Structure Analysis
The functionality and reactivity of this molecule are a direct consequence of its three-

dimensional structure and the interplay between its constituent parts.

The Piperazine Core
The six-membered piperazine ring is the molecule's foundational scaffold. In its ground state, it

adopts a stable chair conformation to minimize steric strain. The two nitrogen atoms, located at

positions 1 and 4, are key to its chemical behavior. They are nucleophilic and basic, with the N4

nitrogen (unsubstituted in the free base) and the N1 nitrogen both capable of being protonated.

The 1-Methoxypropan-2-yl Substituent
This substituent introduces several critical features:
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Chirality: The propyl chain is attached to the N1 of the piperazine ring via its second carbon

(C2). This carbon is a stereocenter, meaning the molecule can exist as (R) and (S)

enantiomers. For stereospecific applications, chromatographic separation of the enantiomers

or an asymmetric synthesis would be required.

Steric Hindrance: The propyl group provides steric bulk around the N1 atom, which can

influence its reactivity and the binding orientation of the molecule within a larger construct.

Hydrophilicity: The ether oxygen atom within the methoxy group can act as a hydrogen bond

acceptor, subtly influencing the molecule's solubility and intermolecular interactions.

The Dihydrochloride Salt Form
The designation "dihydrochloride" is chemically precise and significant. It indicates that both

nitrogen atoms of the piperazine ring are protonated, forming a dicationic species that is

stabilized by two chloride counter-ions.

The rationale for supplying the compound in this form is threefold:

Enhanced Solubility: The ionic nature of the salt dramatically increases its solubility in water

and other polar protic solvents compared to the free base.[5]

Improved Stability: The protonated amines are less susceptible to atmospheric oxidation and

degradation, leading to a longer shelf life.

Handling and Purity: The salt form is typically a stable, crystalline solid, which is easier to

handle, weigh, and purify than the often oily or hygroscopic free base.

Caption: 2D representation of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride.

Analytical Characterization and Protocols
Structural confirmation and purity assessment rely on a combination of spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

For the dihydrochloride salt in a solvent like D₂O or DMSO-d₆, a ¹H NMR spectrum would
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exhibit characteristic signals.

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.3 ppm.

Propyl Methyl Protons (-CH-CH₃): A doublet around 1.2 ppm, coupled to the methine proton.

Piperazine Protons (-CH₂-): Due to protonation and the chair conformation, these protons

become diastereotopic and would appear as a series of complex, broad multiplets,

significantly downfield-shifted (typically 3.2-3.8 ppm) compared to the free base, due to the

deshielding effect of the adjacent positive charges.

Propyl Methine and Methylene Protons (-CH-CH₂-O-): Multiplets in the 3.0-3.6 ppm range.

Amine Protons (N⁺-H): Very broad signals, often exchanging with residual water in the

solvent.

Accurately weigh 5-10 mg of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride.

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean

NMR tube.

Vortex the tube gently until the sample is fully dissolved.

Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Integrate all signals and analyze coupling patterns to confirm the proton assignments.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural

information through fragmentation analysis. Using electrospray ionization (ESI), the analysis

would detect the cationic form of the free base, not the intact salt.

Expected Ion: The primary ion observed in positive mode ESI-MS would be the protonated

free base, [C₈H₁₈N₂O + H]⁺.
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Expected m/z: 159.15.[1]

Key Fragmentation: A common fragmentation pathway for such molecules involves the loss

of the methoxy group as methanol or a methoxy radical, or cleavage of the propyl chain.[1] A

significant fragment would likely be observed at m/z 128 (loss of -OCH₃).

Parent Ion [M+H]⁺
m/z = 159.15

Fragment
[M+H - CH₃OH]⁺

m/z = 127.11-32 Da

Fragment
Piperazine Ring

m/z = 87.09

-72 Da

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation pathway.

Proposed Synthesis Pathway
While specific synthesis procedures for this exact compound are not widely published, a

plausible and robust synthetic route can be designed based on established chemical principles

for N-alkylation of piperazines. The most direct approach involves the reductive amination of

piperazine with 1-methoxy-2-propanone.

Retrosynthetic Analysis
The disconnection approach simplifies the synthesis design, identifying readily available

starting materials.

1-(1-Methoxypropan-2-yl)piperazine
(Free Base) =>

Piperazine
+

1-Methoxy-2-propanone

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target molecule.
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Experimental Protocol: Synthesis and Salt Formation
Step 1: Reductive Amination (Synthesis of the Free Base)

To a solution of piperazine (2.0 equivalents) in a suitable solvent (e.g., methanol or

dichloromethane) in a round-bottom flask, add 1-methoxy-2-propanone (1.0 equivalent).

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium

intermediate.

Cool the reaction mixture to 0°C in an ice bath.

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5

equivalents), portion-wise over 30 minutes. The choice of this reagent is critical as it is

selective for imines in the presence of ketones and is effective under neutral or mildly acidic

conditions.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress

by TLC or LC-MS.

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude 1-(1-Methoxypropan-2-yl)piperazine free base.

Step 2: Dihydrochloride Salt Formation

Dissolve the crude free base in a minimal amount of a suitable organic solvent, such as

diethyl ether or isopropanol.

Cool the solution in an ice bath.

Slowly add a solution of hydrochloric acid in ether or isopropanol (2.1 equivalents) dropwise

with vigorous stirring.[6]
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A white precipitate of the dihydrochloride salt should form immediately.

Continue stirring at 0°C for 30-60 minutes to ensure complete precipitation.

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under

vacuum to yield the final 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride.

Conclusion
1-(1-Methoxypropan-2-yl)piperazine dihydrochloride is a structurally well-defined molecule

whose utility in modern drug discovery, particularly as a building block for protein degraders, is

underpinned by its specific chemical features. The combination of a conformationally stable

piperazine ring, a chiral methoxypropyl substituent, and the highly soluble dihydrochloride salt

form creates a versatile and reliable reagent for synthetic chemistry. The analytical and

synthetic protocols outlined in this guide provide researchers with the foundational knowledge

required to confidently handle, characterize, and implement this compound in their research

and development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy 1-(1-Methoxypropan-2-yl)piperazine | 682802-89-7 [smolecule.com]

2. calpaclab.com [calpaclab.com]

3. 1-(1-methoxypropan-2-yl)piperazine dihydrochloride | 1258640-14-0 [chemicalbook.com]

4. 1258640-14-0|1-(1-Methoxypropan-2-yl)piperazine dihydrochloride|BLD Pharm
[bldpharm.com]

5. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale
[vulcanchem.com]

6. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1424894?utm_src=pdf-body
https://www.benchchem.com/product/b1424894?utm_src=pdf-body
https://www.benchchem.com/product/b1424894?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s779035
https://www.calpaclab.com/1-1-methoxypropan-2-yl-piperazine-dihydrochloride-min-97-1-gram/ala-m173058-1g
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB93032546.htm
https://www.bldpharm.com/products/1258640-14-0.html
https://www.bldpharm.com/products/1258640-14-0.html
https://www.vulcanchem.com/product/vc2918705
https://www.vulcanchem.com/product/vc2918705
https://www.chemicalbook.com/synthesis/piperazine-dihydrochloride.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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[https://www.benchchem.com/product/b1424894#1-1-methoxypropan-2-yl-piperazine-
dihydrochloride-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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